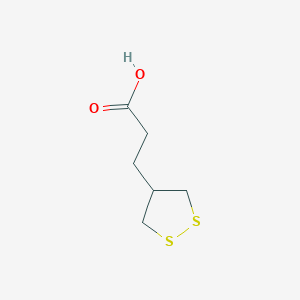

3-(1,2-Dithiolan-4-yl)propanoicacid

Description

Contextualization within 1,2-Dithiolane (B1197483) Chemistry and Biological Systems

The 1,2-dithiolane ring is a five-membered heterocycle containing a disulfide bond. This structural feature is central to the chemical reactivity and biological significance of its derivatives. wikipedia.org The disulfide bond in a 1,2-dithiolane ring is strained, which makes it more susceptible to reduction compared to linear disulfides. This reactivity is crucial for its function in various biological systems. chemicalbook.com

The parent compound, 1,2-dithiolane, is a derivative of cyclopentane (B165970) where two adjacent methylene (B1212753) bridges are replaced by a disulfide group. wikipedia.org While the parent molecule itself is of limited importance, its substituted derivatives are vital in numerous biological processes. wikipedia.org The reactivity of the 1,2-dithiolane ring system is characterized by its susceptibility to nucleophilic attack at one of the sulfur atoms, leading to ring-opening. This property is fundamental to the biological roles of many dithiolane-containing molecules. chemicalbook.com

In biological systems, the 1,2-dithiolane moiety is a key player in redox reactions. The reversible reduction of the disulfide bond to form a dithiol is a common mechanism by which these compounds participate in cellular processes. This redox activity is central to the function of enzymes and cofactors that contain the 1,2-dithiolane ring.

Historical Perspectives on Related Dithiolane Compounds in Research

The study of 3-(1,2-Dithiolan-4-yl)propanoic acid is built upon a rich history of research into related dithiolane compounds, most notably α-lipoic acid and asparagusic acid.

α-Lipoic Acid: First isolated in 1951, α-lipoic acid, also known as thioctic acid, is a naturally occurring 1,2-dithiolane derivative with a pentanoic acid side chain. nih.govmdpi.com It is an essential cofactor in mitochondrial dehydrogenase complexes, playing a critical role in cellular metabolism. nih.govacs.org The discovery and subsequent synthesis of lipoic acid paved the way for understanding the biological importance of the 1,2-dithiolane ring. nih.govrsc.org Research has extensively documented its powerful antioxidant properties, both in its oxidized (disulfide) and reduced (dithiol) forms. mdpi.com This has led to its investigation for a variety of health-related applications. researchgate.net

Asparagusic Acid: Another important naturally occurring 1,2-dithiolane is asparagusic acid (1,2-dithiolane-4-carboxylic acid), which is found in asparagus. wikipedia.org Its discovery and study have provided further insights into the chemistry and biological activity of this class of compounds. Research into asparagusic acid and its derivatives has explored their potential as inhibitors of thioredoxin reductase, an enzyme often overexpressed in cancer cells. nih.govresearchgate.net

The pioneering work on these and other naturally occurring dithiolanes has established the chemical principles and biological relevance that now guide the investigation of synthetic derivatives like 3-(1,2-Dithiolan-4-yl)propanoic acid. For instance, the stereocontrolled synthesis of (S)-2-amino-3-(1,2-dithiolan-4-yl)propionic acid, an amino acid analogue, highlights the ongoing efforts to create novel dithiolane-containing molecules for applications in peptide chemistry and drug design. acs.org

Properties

Molecular Formula |

C6H10O2S2 |

|---|---|

Molecular Weight |

178.3 g/mol |

IUPAC Name |

3-(dithiolan-4-yl)propanoic acid |

InChI |

InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-9-10-4-5/h5H,1-4H2,(H,7,8) |

InChI Key |

GQFPJVIWABYESH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CSS1)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 3 1,2 Dithiolan 4 Yl Propanoic Acid and Analogs

De Novo Synthesis Approaches for 1,2-Dithiolane-Propanoic Acid Systems

The creation of the 1,2-dithiolane (B1197483) ring system appended to a propanoic acid backbone can be achieved through several de novo synthetic routes. These methods often involve the careful construction of acyclic precursors followed by a cyclization step to form the characteristic disulfide bond.

Stereocontrolled Synthesis of Chiral Dithiolane-Containing Amino Acids (e.g., (S)-2-amino-3-(1,2-dithiolan-4-yl)propionic acid)

The synthesis of chiral amino acids incorporating a 1,2-dithiolane ring presents a significant synthetic challenge due to the need for precise stereochemical control. One notable example is the stereocontrolled synthesis of (S)-2-amino-3-(1,2-dithiolan-4-yl)propionic acid (Adp), which is the first reported chiral α-amino acid featuring a cyclic disulfide in its side chain. harvard.eduacs.org

Initial synthetic strategies considered the use of malonic precursors derived from readily available chiral starting materials such as (S)-pyroglutamic acid or (S)-serine derivatives. acs.org However, this approach was met with difficulties, particularly in the regioselective reduction of the precursor, which resulted in complex reaction mixtures. acs.org

A more successful and efficient route was developed that, in part, follows a previously established pathway for the synthesis of (S)-5,5'-dihydroxyleucine. acs.org This alternative strategy allows for the effective construction of the desired chiral dithiolane-containing amino acid. The synthesis of N- and C-protected derivatives of Adp has been successfully achieved, opening avenues for their incorporation into peptides. harvard.eduacs.orgnih.gov The development of such synthetic methodologies is pivotal for exploring the impact of these unique amino acids on peptide structure and function.

Precursor Synthesis and Dithiolane Ring Formation

A common strategy for the synthesis of 1,2-dithiolane-propanoic acid systems involves the initial preparation of a suitable acyclic precursor containing two thiol groups or their protected equivalents at the appropriate positions. The subsequent intramolecular oxidation of the dithiol then yields the desired 1,2-dithiolane ring.

One effective method for creating a key precursor, 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, starts from 3-bromo-2-(bromomethyl)propionic acid. nih.govyoutube.com In this one-step synthesis, the starting material is reacted with potassium thioacetate (B1230152) to displace the bromide ions and introduce the thioacetate groups. nih.govyoutube.com The formation of this dithiolane precursor can be confirmed using spectroscopic techniques such as 1H and 13C NMR. nih.gov The thioacetate protecting groups can then be removed, typically using a base such as ammonium (B1175870) hydroxide, to generate the free thiols, which subsequently undergo oxidation to form the 1,2-dithiolane ring. nih.gov This oxidation can be facilitated by air or other mild oxidizing agents. nih.govchemicalbook.com

Another synthetic route to a 1,2-dithiolane-4-carboxylic acid involves the treatment of 3-iodo-2-(iodomethyl)propionic acid with the potassium salt of thioacetic acid, followed by oxidation. chemicalbook.com Furthermore, a one-step synthesis of functionalized 1,2-dithiolanes has been developed from readily accessible 1,3-bis-tert-butyl thioethers by reaction with bromine. nih.gov This method is notable for its mild conditions and rapid reaction times. nih.gov

The table below summarizes some of the key precursors and their corresponding starting materials for the synthesis of 1,2-dithiolane-propanoic acid systems.

| Precursor | Starting Material | Reagents | Reference |

| 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid | 3-bromo-2-(bromomethyl)propionic acid | Potassium thioacetate | nih.gov |

| 1,2-dithiolane-4-carboxylic acid | 3-iodo-2-(iodomethyl)propionic acid | Potassium thioacetate, Oxygen | chemicalbook.com |

| Functionalized 1,2-dithiolanes | 1,3-bis-tert-butyl thioethers | Bromine | nih.gov |

Derivatization Strategies of the Carboxylic Acid Moiety

Common derivatization reactions of the carboxylic acid include esterification and amidation. For instance, a hydroxy-functional 1,2-dithiolane has been successfully reacted with isobutyryl chloride and acryloyl chloride to yield the corresponding ester and acrylate (B77674) derivatives, respectively. These reactions demonstrate the feasibility of converting the carboxylic acid to an ester linkage, which can be useful for various applications, including the synthesis of functional polymers.

Amide bond formation is another prevalent strategy for modifying the carboxylic acid group. This can be achieved by activating the carboxylic acid and then reacting it with an amine. researchgate.net A variety of coupling reagents, developed extensively in the field of peptide synthesis, can be employed to facilitate this transformation efficiently. researchgate.net For example, the dithiolane precursor, 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, can be coupled to the N-terminus of a peptide on a solid support using coupling agents like HBTU and DIPEA. nih.gov This on-resin coupling allows for the site-specific incorporation of the dithiolane moiety into a peptide chain. The use of 1,4-disubstituted 1,2,3-triazoles as amide bond isosteres has also been explored as a strategy to create peptidomimetics with enhanced stability. nih.gov

Modifications of the 1,2-Dithiolane Ring System

The 1,2-dithiolane ring itself is a reactive functional group that can undergo various chemical transformations. These modifications can alter the redox properties of the molecule and are central to many of its biological and chemical applications.

Disulfide Exchange Reactions

The disulfide bond of the 1,2-dithiolane ring is susceptible to cleavage and formation through disulfide exchange reactions with thiols. This reactivity is a key feature of its chemical behavior. The rate of thiol-disulfide interchange involving 1,2-dithiolane is significantly faster than that of linear disulfides or larger cyclic disulfides like 1,2-dithiane (B1220274). harvard.edu This enhanced reactivity is attributed to the ring strain in the five-membered ring. nih.gov

Kinetic studies have shown that the rate constants for degenerate intermolecular thiolate-disulfide interchange involving 1,2-dithiolane are approximately 650 times higher than those for 1,2-dithiane in mixtures of DMSO-d6 and D2O. harvard.edu The rate of these exchange reactions is influenced by factors such as the strain of the resulting cyclic disulfide and the conformational freedom of the dithiol. nih.gov This rapid and reversible ring-opening is a fundamental aspect of the dynamic covalent chemistry of 1,2-dithiolanes. researchgate.netresearchgate.net

Targeted Redox Transformations

The disulfide bond of the 1,2-dithiolane ring can undergo targeted reduction to the corresponding dithiol or oxidation to various sulfur-oxygen species. These redox transformations are crucial for modulating the structure and function of the molecule.

Reduction: The 1,2-dithiolane ring can be reduced to the corresponding acyclic propane-1,3-dithiol. A common laboratory method for this transformation is the use of zinc dust in the presence of an acid, such as hydrochloric acid (Zn/HCl). chemicalbook.com Other reducing agents, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are also effective for the reduction of the disulfide bond. nih.gov The reduction can also be initiated by nucleophiles like alkyl lithium or Grignard reagents, which attack one of the sulfur atoms and lead to ring opening. chemicalbook.com

Oxidation: The sulfur atoms in the 1,2-dithiolane ring are nucleophilic and can be oxidized. chemicalbook.com Oxidation can lead to the formation of thiosulfinates (S-oxides) and other oxidized sulfur species. For example, laser-induced oxidation has been observed during MALDI mass spectrometry analysis of 1,2-dithiolane modified peptides, resulting in the detection of an [M+O]+ peak. nih.gov The oxidation of dithiols to form the 1,2-dithiolane ring is a key step in many synthetic procedures and can be achieved using mild oxidizing agents such as iodine or even atmospheric oxygen. acs.orgchemicalbook.comresearchgate.net

Incorporation into Peptide and Biomolecular Architectures

The conjugation of 3-(1,2-dithiolan-4-yl)propanoic acid, commonly known as lipoic acid (LA), to peptides and other biomolecules is a significant strategy for developing novel functional materials. The unique properties of the dithiolane ring, particularly its ability to undergo redox reactions and bind to metal surfaces, combined with the chemical handle of the carboxylic acid, make it a versatile building block in bio-conjugation chemistry. These modifications are pursued to create advanced architectures such as targeted drug delivery systems, self-assembling nanomaterials, and novel cosmeceuticals.

The primary method for covalently linking lipoic acid to peptides is through the formation of an amide bond between the carboxylic acid of LA and a free amine group on the peptide, typically the N-terminus or the side chain of an amino acid like lysine (B10760008). This process is commonly achieved using standard peptide coupling techniques, both in solution and on solid-phase supports.

Solid-Phase Peptide Synthesis (SPPS):

Solid-phase peptide synthesis (SPPS) is a widely used and efficient method for incorporating lipoic acid into a peptide sequence. nih.gov In a typical SPPS workflow, the peptide is assembled step-by-step on a solid resin support. google.com The incorporation of lipoic acid is usually performed as the final step before cleavage from the resin. The N-terminal amine of the resin-bound peptide is deprotected and then coupled with lipoic acid using standard activating agents.

A specific synthetic approach involves the on-resin coupling of a dithiolane precursor molecule, such as 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid. nih.gov This precursor is coupled to the N-terminus of the on-resin peptide using coupling agents like HBTU and DIPEA. nih.gov Following the coupling, a microwave-assisted thioacetate deprotection can be performed on the resin to yield the oxidized 1,2-dithiolane moiety. nih.gov This on-resin cyclization offers a controlled method to form the desired disulfide ring before the final peptide is cleaved from the support. nih.gov

Solution-Phase Synthesis:

While SPPS is dominant, solution-phase synthesis is also employed. This method involves coupling the peptide and lipoic acid in a suitable solvent, followed by purification of the conjugate from the reaction mixture. Solution-phase synthesis can be advantageous for large-scale production, though it may require more complex purification steps compared to SPPS. mdpi.com

Key Research Findings:

Research has led to the development of various lipoic acid-conjugated biomolecular architectures with specific functionalities:

Lipopeptides: Lipoic acid has been conjugated to peptide sequences to create lipopeptides with self-assembling properties. For example, a conjugate of lipoic acid and the pentapeptide KTTKS (Lipoyl-KTTKS) has been shown to self-assemble into wormlike micelles or curly fibrils. researchgate.net These structures are of interest for their potential applications in cosmetics as anti-aging and skin-whitening agents, as they can enhance collagen biosynthesis. researchgate.netnih.gov

Redox-Responsive Polymers: Researchers have synthesized peptide-lipoic acid monomers that can be polymerized to create cationic polymers with redox responsiveness. acs.org These polymers, such as poly(lipoic acid-peptide), contain dynamic disulfide bonds that can be cleaved by intracellular reducing agents like glutathione (B108866). acs.org This property makes them promising as carriers for gene delivery, as they can release their genetic payload within the reducing environment of a cell, particularly in tumor cells. acs.org

Functionalized Nanoparticles: The dithiolane ring of lipoic acid provides a stable anchor for attaching molecules to metal surfaces, especially gold nanoparticles (AuNPs). researchgate.net This has been exploited to functionalize nanoparticles with peptides. The lipoic acid acts as a robust linker, and its terminal carboxylic acid can be used for straightforward amide bond formation with peptides, creating stable and functional nanoparticle-peptide conjugates for various biomedical applications. researchgate.net

Dithiolane Amino Acid Analogs: Beyond lipoic acid itself, synthetic amino acids incorporating a 1,2-dithiolane ring have been created and inserted into peptides. acs.org An example is 4-amino-1,2-dithiolan-4-carboxylic acid (Adt), a conformationally restricted analog of cysteine. nih.gov The incorporation of these residues into peptides is explored to induce specific secondary structures, such as β-turns, and to create peptidomimetics with unique biological activities and stabilities. nih.govresearchgate.net

The table below summarizes common methods and resulting architectures.

| Method/Architecture | Description | Key Reagents/Components | Resulting Structure/Application |

| Solid-Phase Peptide Synthesis (SPPS) | Lipoic acid is coupled to the N-terminus of a peptide chain grown on a solid resin support. | Lipoic Acid, HBTU, DIPEA, Solid Support Resin | Lipoic acid-peptide conjugates. nih.govnih.gov |

| On-Resin Cyclization | A dithiol precursor is coupled to the peptide on-resin, followed by chemical treatment to form the 1,2-dithiolane ring before cleavage. | 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, Ammonium Hydroxide | Controlled formation of the dithiolane moiety on the peptide. nih.gov |

| Lipopeptide Self-Assembly | Lipoic acid is attached to a peptide sequence (e.g., KTTKS) to create an amphiphilic molecule that self-assembles in solution. | Lipoyl-KTTKS | Wormlike micelles and fibrils for cosmetic applications. researchgate.net |

| Redox-Responsive Polymers | Peptide-lipoic acid monomers are synthesized and then polymerized to form long chains. | Lipoic acid-peptide monomers (e.g., LA-Lys-Leu-Gly) | Cationic polymers for gene delivery that degrade in a reducing environment. acs.org |

| Nanoparticle Functionalization | The dithiolane group of lipoic acid is used to anchor peptide conjugates to the surface of gold nanoparticles (AuNPs). | Lipoic Acid, Peptides, Gold Nanoparticles | Stable, functionalized nanoparticles for biomedical imaging and therapy. researchgate.net |

| Peptidomimetics with Adt | The synthetic amino acid 4-amino-1,2-dithiolan-4-carboxylic acid (Adt) is incorporated into a peptide backbone. | Boc-Adt-OMe | Peptides with conformationally constrained structures, such as β-turns. nih.govresearchgate.net |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure of 3-(1,2-dithiolan-4-yl)propanoic acid. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of the carbon and hydrogen atoms in 3-(1,2-dithiolan-4-yl)propanoic acid can be unequivocally established. docbrown.inforesearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of the hydrogen atoms. docbrown.info The protons on the carbon atoms of the dithiolane ring and the propanoic acid side chain will exhibit distinct signals. The integration of these signals corresponds to the number of protons in each environment. docbrown.info Spin-spin coupling between adjacent non-equivalent protons leads to splitting of the signals, which helps to deduce the neighboring proton arrangements. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. docbrown.info For 3-(1,2-dithiolan-4-yl)propanoic acid, separate signals are expected for the carboxyl carbon, the carbons in the propyl chain, and the carbons within the dithiolane ring. researchgate.netdocbrown.info The chemical shift values are indicative of the electronic environment of each carbon atom. docbrown.info

Interactive Data Table: Predicted NMR Data for 3-(1,2-Dithiolan-4-yl)propanoic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | 10-12 | - |

| Carboxyl C | 170-180 | 170-180 |

| α-CH₂ | 2.2-2.5 | 30-40 |

| β-CH₂ | 1.6-1.9 | 25-35 |

| CH (dithiolane) | 3.0-3.5 | 40-50 |

| CH₂ (dithiolane) | 2.8-3.2 | 35-45 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. docbrown.info In the mass spectrometer, the 3-(1,2-dithiolan-4-yl)propanoic acid molecule is ionized to form a molecular ion, and its mass-to-charge ratio (m/z) is measured. docbrown.info The molecular ion peak confirms the molecular weight of the compound. docbrown.info

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the molecule and can be used to deduce its structure. docbrown.inforesearchgate.net For instance, characteristic fragments may arise from the loss of the carboxyl group, cleavage of the propanoic acid side chain, or opening of the dithiolane ring. docbrown.info

Interactive Data Table: Expected Mass Spectrometry Fragments for 3-(1,2-Dithiolan-4-yl)propanoic acid

| Fragment | Description | Expected m/z |

| [M]⁺ | Molecular ion | 206 |

| [M - COOH]⁺ | Loss of the carboxylic acid group | 161 |

| [M - C₃H₅O₂]⁺ | Loss of the propanoic acid side chain | 105 |

| [C₃H₅S₂]⁺ | Dithiolane ring fragment | 105 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The FT-IR spectrum of 3-(1,2-dithiolan-4-yl)propanoic acid will show characteristic absorption bands for the different types of bonds present.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info The C-H stretching vibrations of the alkyl chain and the dithiolane ring will appear in the 2850-3000 cm⁻¹ region. The presence of the S-S bond can sometimes be observed as a weak absorption in the 400-500 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info

Interactive Data Table: Characteristic FT-IR Absorption Bands for 3-(1,2-Dithiolan-4-yl)propanoic acid

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C-H (Alkyl) | Stretching | 2850-3000 |

| S-S (Disulfide) | Stretching | 400-500 (weak) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The disulfide bond in the 1,2-dithiolane (B1197483) ring is the primary chromophore in 3-(1,2-dithiolan-4-yl)propanoic acid. The UV-Vis spectrum of 1,2-dithiolane derivatives typically shows a broad absorption peak around 330 nm. escholarship.org This absorption is attributed to the electronic transition of the disulfide bond. escholarship.orgnih.gov The position and intensity of this peak can be influenced by the conformation of the dithiolane ring and the solvent polarity. nih.gov Cleavage of the disulfide bond upon exposure to UV light can be monitored by the disappearance of this characteristic absorption. osti.govresearchgate.net

Conformational Dynamics of the 1,2-Dithiolane Ring System

The 1,2-dithiolane ring is not planar and exists in a dynamic equilibrium of different puckered conformations. escholarship.orgacs.org The five-membered ring can adopt various conformations, such as the "half-chair" and "envelope" forms. The strain in the ring, arising from the C-S-S-C dihedral angle being significantly smaller than in open-chain disulfides, influences its chemical reactivity. acs.org The conformational dynamics of the ring can be studied using computational modeling and temperature-dependent NMR spectroscopy. The specific conformation of the 1,2-dithiolane ring in 3-(1,2-dithiolan-4-yl)propanoic acid will affect the orientation of the propanoic acid substituent and can influence its biological activity and interactions with other molecules. nih.gov

Biochemical Roles and Molecular Interactions

Modulation of Cellular Signaling Pathways

The 1,2-dithiolane (B1197483) ring is a key feature that allows molecules like alpha-lipoic acid to participate in various cellular signaling pathways. This is due to its ability to undergo reduction to a dithiol form, dihydrolipoic acid (DHLA), creating a potent redox couple that can interact with and modify the function of signaling proteins.

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammatory responses, cell survival, and proliferation. The 1,2-dithiolane-containing compound, alpha-lipoic acid, has been shown to be a potent inhibitor of NF-κB activation. nih.govnih.gov This inhibition can occur through multiple mechanisms.

One significant finding is that ALA can inhibit the activation of IκB kinase (IKK), a key enzyme in the NF-κB signaling cascade. nih.gov By inhibiting IKK, ALA prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This keeps NF-κB inactive and unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes. nih.govnih.gov

Interestingly, the inhibitory effect of ALA on NF-κB activation appears to be independent of its well-known antioxidant properties. nih.govnih.gov While many antioxidants can indirectly affect NF-κB by quenching reactive oxygen species (ROS) that can act as signaling molecules, ALA's mechanism seems to be more direct, potentially through the inhibition of IKK activity. nih.gov Given that the 1,2-dithiolane ring is central to this activity, it is plausible that 3-(1,2-Dithiolan-4-yl)propanoic acid could exert similar regulatory effects on the NF-κB signaling pathway.

The 1,2-dithiolane moiety is fundamental to central energy metabolism. Alpha-lipoic acid, in its protein-bound form (lipoyllysine), serves as an essential cofactor for several mitochondrial multi-enzyme complexes that are critical for the metabolism of carbohydrates, amino acids, and fats. These include:

Pyruvate (B1213749) Dehydrogenase Complex (PDC): Converts pyruvate, the end product of glycolysis, into acetyl-CoA for entry into the citric acid cycle.

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the metabolism of the branched-chain amino acids leucine, isoleucine, and valine.

In these enzyme complexes, the 1,2-dithiolane ring of the lipoyl group participates in the transfer of acyl groups and electrons during the oxidative decarboxylation of α-keto acids.

Furthermore, exogenously supplied ALA can influence the activity of other metabolic regulatory enzymes. For instance, ALA has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to a variety of metabolic adjustments, including the enhancement of glucose uptake and the modulation of lipid metabolism.

The structural similarity of 3-(1,2-Dithiolan-4-yl)propanoic acid to ALA suggests it may also play a role as a cofactor for mitochondrial dehydrogenases if it can be utilized by the cell's metabolic machinery. It may also influence the activity of key metabolic sensors like AMPK.

Metal Chelation Properties

The reduced form of the 1,2-dithiolane ring, a dithiol, possesses the ability to chelate metal ions. Dihydrolipoic acid (DHLA), the reduced form of ALA, is a potent chelator of various transition metals, including iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). This chelation can have significant biological implications, as it can reduce the participation of these metals in redox reactions that generate harmful free radicals (Fenton reaction).

By binding to these metal ions, DHLA can prevent them from catalyzing oxidative damage to lipids, proteins, and nucleic acids. Studies have shown that DHLA can effectively inhibit copper- and iron-mediated lipid peroxidation. It is important to note that the oxidized form, ALA, does not exhibit the same potent chelating activity.

The ability to chelate metals is directly tied to the two free thiol groups in the reduced dithiolane ring. Therefore, it is highly probable that the reduced form of 3-(1,2-Dithiolan-4-yl)propanoic acid would also demonstrate metal-chelating properties, potentially contributing to cellular protection against metal-induced oxidative stress.

Preclinical Mechanistic Studies and Cellular Responses

Investigation of Cellular Oxidative Stress Modulation

3-(1,2-Dithiolan-4-yl)propanoic acid, commonly known as alpha-lipoic acid (ALA), demonstrates significant modulation of cellular oxidative stress through a variety of mechanisms. As a potent antioxidant, ALA and its reduced form, dihydrolipoic acid (DHLA), can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govunicam.itnih.gov This antioxidant capacity is not only direct but also indirect, as ALA contributes to the regeneration of other crucial antioxidants such as vitamin C, vitamin E, and glutathione (B108866) (GSH). nih.govunicam.itdroracle.ai The ALA/DHLA redox system is considered an ideal antioxidant due to its ability to quench radicals, chelate metals, and its amphiphilic nature, allowing it to act in both aqueous and lipid environments. nih.govhealmindbody.com

A key mechanism in ALA's antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govyoutube.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov Under conditions of oxidative stress, ALA promotes the translocation of Nrf2 to the nucleus, where it binds to antioxidant response elements (AREs), leading to the upregulation of antioxidant enzymes. nih.gov For instance, in hepatocytes exposed to palmitic acid, ALA treatment induced the nuclear translocation of Nrf2, which in turn activated antioxidant enzymes and protected the cells from lipoapoptosis. nih.gov This Nrf2 activation is considered a critical element in the protective effects of ALA against oxidative damage. nih.gov

Furthermore, ALA has been shown to possess metal-chelating properties, particularly with transition metals like copper. unicam.itnih.gov By forming a lipophilic complex with Cu2+, ALA can inhibit copper-catalyzed oxidation processes, thereby reducing the generation of free radicals. nih.gov This action does not necessarily require the prior reduction of ALA to DHLA, suggesting an additional pathway for its antioxidant effect. nih.gov Studies have also demonstrated ALA's ability to mitigate oxidative damage to DNA and proteins induced by external factors like X-ray exposure. bohrium.comresearchgate.net

The table below summarizes key findings from preclinical studies on the modulation of cellular oxidative stress by 3-(1,2-Dithiolan-4-yl)propanoic acid.

| Cellular Model/System | Key Findings | Reported Mechanisms |

| Hepatocytes | Protected against palmitic acid-induced lipoapoptosis. nih.gov | Ameliorated ROS production, induced Nrf2 nuclear translocation, and activated antioxidant enzymes. nih.gov |

| Human Jurkat T cells | Inhibited NF-κB activation. tandfonline.com | Antioxidant effects. tandfonline.com |

| Erythrocytes | Inhibited intracellular H2O2 production challenged with ascorbate. nih.gov | Cu(2+)-chelation. nih.gov |

| Blood Serum (under X-ray exposure) | Reduced oxidative damage to DNA and proteins. bohrium.com | Neutralized products of water radiolysis. bohrium.com |

Anti-Inflammatory Mechanisms at the Molecular Level

The anti-inflammatory properties of 3-(1,2-Dithiolan-4-yl)propanoic acid are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. A central mechanism is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govhealmindbody.comnih.gov NF-κB is a transcription factor that plays a pivotal role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. nih.gov

ALA has been shown to inhibit the activation of NF-κB in various cell types. nih.govjst.go.jp For example, in human umbilical vein endothelial cells (HUVECs), ALA inhibited tumor necrosis factor-alpha (TNF-α)-induced degradation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB activation. nih.gov This inhibitory effect of ALA on NF-κB activation appears to be independent of its antioxidant function, suggesting a more direct interaction with the signaling cascade, potentially through the inhibition of IκB kinase (IKK). nih.govnih.gov

The inhibition of NF-κB by ALA leads to a downstream reduction in the secretion of pro-inflammatory cytokines. jst.go.jpplos.org Studies have demonstrated that ALA can decrease the production of TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory models. plos.orgnih.gov For instance, in lipopolysaccharide (LPS)-stimulated human gingival fibroblasts, pre-administration of ALA down-regulated the expression of the NF-κB signaling pathway and consequently inhibited the secretion of TNF-α, IL-1β, IL-6, and IL-8. jst.go.jp Similarly, in monocytes from both healthy individuals and multiple sclerosis patients, ALA inhibited the secretion of TNF-α, IL-6, and IL-1β. nih.gov

Beyond NF-κB, ALA's anti-inflammatory actions may also be mediated through the cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) signaling pathway. plos.org ALA has been reported to stimulate cAMP production, which can activate PKA and subsequently modulate inflammatory responses. plos.org

The table below outlines key research findings on the anti-inflammatory mechanisms of 3-(1,2-Dithiolan-4-yl)propanoic acid at the molecular level.

| Cellular Model | Key Findings | Molecular Mechanisms |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited TNF-α-induced IκBα degradation and expression of VCAM-1 and COX2. nih.gov | Inhibition of NF-κB activation, potentially through IKK inhibition, independent of antioxidant function. nih.govnih.gov |

| Human Gingival Fibroblasts | Down-regulated LPS-induced secretion of TNF-α, IL-1β, IL-6, and IL-8. jst.go.jp | Inhibition of NF-κB p65 nuclear translocation. jst.go.jp |

| Monocytes and Monocyte-Derived Macrophages | Inhibited secretion of TNF-α and IL-6 in monocytes and macrophages, and IL-1β in monocytes. nih.gov | Increased cAMP levels in monocytes, suggesting a cAMP-mediated mechanism. nih.gov |

| T cell enriched PBMCs | Reduced IL-6 and IL-17 synthesis. plos.org | Mediated by the cAMP/PKA signaling cascade. plos.org |

Neuroprotective Mechanisms in Cellular Models

In preclinical cellular models of neurodegenerative diseases, 3-(1,2-Dithiolan-4-yl)propanoic acid has demonstrated significant neuroprotective effects through multiple mechanisms. A primary area of its action is the enhancement of mitochondrial function and the mitigation of oxidative stress, both of which are implicated in the pathogenesis of diseases like Parkinson's and Alzheimer's. nih.govnih.govtheparkinsonsplan.com

In cellular models of Parkinson's disease, the R-enantiomer of lipoic acid (RLA) has been shown to increase cell viability, decrease apoptosis, and reduce intracellular reactive oxygen species (ROS) in cells treated with neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov The neuroprotective mechanism is associated with the improvement of mitochondrial function and the modulation of autophagy. nih.gov RLA was found to up-regulate the mitochondrial regulatory protein PGC-1α and influence the expression of autophagy-related proteins. nih.gov Furthermore, ALA has been shown to protect against 6-OHDA-induced cell damage by decreasing intracellular ROS and iron levels, suggesting a role in regulating iron metabolism. frontiersin.org

In cellular models of Alzheimer's disease, ALA has been found to attenuate amyloid-beta-induced neurotoxicity. nih.gov It was shown to rescue PC12 cells from apoptosis induced by the amyloid-beta fragment by reducing ROS levels and modulating the Wnt/β-catenin pathway. nih.gov ALA also improves mitochondrial function in Alzheimer's models by increasing the activity of respiratory chain complexes, leading to enhanced ATP levels. nih.gov Additionally, ALA may exert neuroprotective effects by inhibiting ferroptosis, a form of iron-dependent cell death, through the activation of the mitogen-activated protein kinases (MAPK) signaling pathway and promoting the expression of glutathione peroxidase 4 (GPX4). frontiersin.org

The table below summarizes the neuroprotective mechanisms of 3-(1,2-Dithiolan-4-yl)propanoic acid observed in cellular models.

| Disease Model (Cell Type) | Key Findings | Neuroprotective Mechanisms |

| Parkinson's Disease (SH-SY5Y cells) | Increased cell viability, decreased apoptosis and intracellular ROS. nih.gov | Improved mitochondrial function and autophagy. nih.gov |

| Parkinson's Disease (in vitro) | Protected against 6-OHDA-induced cell damage. frontiersin.org | Decreased intracellular ROS and iron levels. frontiersin.org |

| Alzheimer's Disease (PC12 cells) | Attenuated amyloid-beta-induced neurotoxicity and apoptosis. nih.gov | Reduced ROS levels and modulated the Wnt-β-catenin pathway. nih.gov |

| Alzheimer's Disease (SH-SY5Y-APP695 cells) | Increased ATP levels and improved mitochondrial function. nih.gov | Increased activity of respiratory chain complexes. nih.gov |

| P301S tau transgenic mice model | Inhibited Tau-mediated imbalances in iron metabolism, lipid peroxidation, and inflammatory responses. frontiersin.org | Activated MAPK signaling pathway and promoted GPX4 expression to enhance resistance to ferroptosis. frontiersin.org |

Role in Endothelial Function Regulation

3-(1,2-Dithiolan-4-yl)propanoic acid plays a significant role in the regulation of endothelial function, which is crucial for cardiovascular health. Its beneficial effects are largely attributed to its ability to enhance the bioavailability of nitric oxide (NO) and to reduce endothelial inflammation. nih.govnih.gov

A key mechanism by which ALA improves endothelial function is through the activation of endothelial nitric oxide synthase (eNOS). nih.govnih.gov eNOS is the enzyme responsible for the production of NO, a potent vasodilator and signaling molecule in the vasculature. nih.gov Studies have shown that ALA activates eNOS through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.govnih.gov This activation leads to increased NO production, which can help to improve blood flow and reduce blood pressure. The vasodilator action of ALA has been demonstrated to be dependent on this PI3-kinase/Akt pathway-mediated activation of eNOS. nih.gov

In addition to promoting NO production, ALA also exhibits anti-inflammatory effects within the endothelium. It has been shown to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1). nih.govportlandpress.comportlandpress.com VCAM-1 is an adhesion molecule expressed on endothelial cells that facilitates the binding of monocytes, a critical early step in the development of atherosclerosis. portlandpress.comportlandpress.com In human umbilical vein endothelial cells (HUVECs) stimulated with advanced glycation end products (AGEs), ALA was found to decrease the number of VCAM-1 transcripts and suppress the expression of VCAM-1 in a time- and dose-dependent manner. nih.govportlandpress.comportlandpress.com This reduction in VCAM-1 expression, in turn, leads to decreased adhesion of monocytes to the endothelium. portlandpress.comportlandpress.com

The table below details the research findings on the role of 3-(1,2-Dithiolan-4-yl)propanoic acid in regulating endothelial function.

| Cellular/Animal Model | Key Findings | Regulatory Mechanisms |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Activated eNOS. nih.govnih.gov | Mediated by the PI3-kinase/Akt signaling pathway. nih.govnih.gov |

| HUVECs stimulated with AGE-albumin | Reduced endothelial expression of VCAM-1 and monocyte binding. nih.govportlandpress.comportlandpress.com | Decreased the number of VCAM-1 transcripts. nih.govportlandpress.com |

| Type 2 Diabetic Rat Model | Lowered plasma oxLDL and the expression of VCAM-1. nih.gov | Protective effects against early atherosclerosis. nih.gov |

| Human Aortic Endothelial Cells (HAEC) | Inhibited TNF-alpha-induced adhesion of monocytic cells and expression of E-selectin, VCAM-1, and ICAM-1. researchgate.net | Dose-dependent inhibition. researchgate.net |

Metabolic Fates and Biotransformation Pathways

Beta-Oxidation of the Propanoic Acid Side Chain (Analogs like Bisnorlipoic Acid)

The principal metabolic route for the degradation of the aliphatic side chain of 3-(1,2-Dithiolan-4-yl)propanoic acid is mitochondrial beta-oxidation indexcopernicus.comnih.gov. This catabolic process is analogous to the pathway for natural fatty acids, where the carbon chain is shortened sequentially by two-carbon units wikipedia.org. In the case of ALA, this process leads to the formation of various shorter-chain metabolites.

The primary products of the beta-oxidation of ALA are:

Bisnorlipoic acid : Formed after one cycle of beta-oxidation, which removes two carbon atoms from the pentanoic acid side chain.

Tetranorlipoic acid : Results from a second cycle of beta-oxidation, leading to a further shortening of the carbon chain natural-necessity.com.

These metabolites, along with the parent compound, have been identified in studies across multiple species, including mice, rats, dogs, and humans, confirming that beta-oxidation is a paramount and conserved pathway in the metabolism of ALA indexcopernicus.comnih.gov. The process involves a series of enzymatic reactions within the mitochondria that sequentially oxidize the β-carbon of the acyl-CoA molecule derived from lipoic acid wikipedia.org.

| Metabolite Name | Description | Source |

|---|---|---|

| Bisnorlipoic acid | Product of the first cycle of beta-oxidation of the propanoic acid side chain. | natural-necessity.com |

| Tetranorlipoic acid | Product of the second cycle of beta-oxidation. | indexcopernicus.comnatural-necessity.com |

S-Methylation and S-Oxidation of the Dithiolane Moiety

Concurrent with the beta-oxidation of its side chain, the dithiolane moiety of 3-(1,2-Dithiolan-4-yl)propanoic acid and its metabolites undergo significant biotransformation. A key initial step is the reduction of the 1,2-dithiolane (B1197483) ring to its open-chain form, dihydrolipoic acid (DHLA), which contains two thiol (sulfhydryl) groups indexcopernicus.comnih.govnih.gov.

The subsequent metabolic steps involving the sulfur atoms include:

S-Methylation : The thiol groups of DHLA and its metabolites are subject to methylation indexcopernicus.comnih.gov. This process has been shown to create a methylation burden, leading to significant changes in the levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in vivo nih.gov. The major methylated metabolite found in humans is a bismethylmercapto derivative nih.gov.

S-Oxidation : The sulfur atoms in the dithiolane ring or its methylated metabolites can be oxidized. The methyl sulfides formed through S-methylation can be further oxidized to their corresponding sulfoxides indexcopernicus.comnih.gov. Studies have shown that the disulfoxide of 2,4-bismethylmercapto-butanoic acid is a major, highly polar metabolite, particularly in dogs indexcopernicus.comnih.gov. Direct oxidation of the dithiolane ring can also occur, yielding products such as thiolsulfinates and thiolsulfonates researchgate.netresearchgate.net.

These modifications increase the polarity of the metabolites, facilitating their renal excretion.

| Process | Description | Resulting Products | Source |

|---|---|---|---|

| Ring Reduction | The disulfide bond in the 1,2-dithiolane ring is reduced. | Dihydrolipoic acid (DHLA) | indexcopernicus.comnih.gov |

| S-Methylation | Methyl groups are added to the thiol groups of DHLA. | Methylated sulfides (e.g., 2,4-bismethylmercapto-butanoic acid) | indexcopernicus.comnih.govnih.gov |

| S-Oxidation | Oxygen is added to the sulfur atoms. | Sulfoxides, Thiolsulfinates, Thiolsulfonates | indexcopernicus.comnih.govresearchgate.net |

Enzymatic Degradation and Inactivation Pathways (e.g., Lipoamidase)

In its biologically active form, 3-(1,2-Dithiolan-4-yl)propanoic acid is covalently attached via an amide bond to a specific lysine (B10760008) residue of mitochondrial enzyme complexes, forming a lipoamide (B1675559) oregonstate.eduwikipedia.org. The cleavage of this bond is a key step in the degradation and turnover of these proteins and the release of lipoic acid.

An enzyme specifically known to catalyze this cleavage is lipoamidase . nih.gov Research has identified and characterized this enzyme, which hydrolyzes the amide link between lipoic acid and its protein carrier, releasing free lipoate wikipedia.orgnih.gov. Lipoamidase appears to be unique to certain bacteria, with the gram-positive bacterium Enterococcus faecalis being a well-studied example nih.gov.

In mammals, while a specific dedicated lipoamidase has not been identified, other enzymes exhibit this activity. Human serum biotinidase, an enzyme responsible for recycling the vitamin biotin, has been shown to also cleave the lipoamide bond, thus possessing lipoamidase activity nih.gov. Furthermore, non-enzymatic cleavage through acid hydrolysis in the gut is considered a principal route for releasing free lipoic acid from dietary sources in animals nih.govnih.gov. The released free lipoic acid can then enter the metabolic pathways described above or be used by some organisms via the enzyme lipoate protein ligase to attach it to the correct proteins wikipedia.org.

Structure Activity Relationship Sar and Rational Design Principles

Impact of Dithiolane Ring Structure on Biological Activity

The 1,2-dithiolane (B1197483) ring is a central feature of asparagusic acid and plays a pivotal role in its biological effects. nih.govresearchgate.net The strained five-membered ring containing a disulfide bond is chemically reactive and can participate in thiol-disulfide exchange reactions with biological thiols, such as those found in proteins. nih.govresearchgate.net This reactivity is believed to be a key mechanism for its interaction with various biological targets.

The significance of the 1,2-dithiolane ring is highlighted by its ability to facilitate the cellular uptake of molecules. nih.govresearchgate.net This property has been exploited in the design of drug delivery systems, where asparagusic acid is used to transport therapeutic agents across cell membranes. nih.gov The ring's tension is a critical factor in this process, driving the thiol-disulfide interchange that allows for intracellular transport. nih.gov

Modification of the dithiolane ring has a profound impact on biological activity. For instance, oxidation of the disulfide bridge to form S-oxide derivatives can significantly enhance interaction with certain proteins, such as angiotensin-converting enzyme 2 (ACE2). nih.gov In contrast, the reduced form of asparagusic acid, dihydroasparagusic acid, which lacks the disulfide bond, exhibits different biological properties, including the ability to inhibit inflammatory and oxidative processes. nih.gov However, its S-acetyl derivative shows improved binding to ACE2 compared to the dithiol form. nih.gov

Interestingly, while the 1,2-dithiolane moiety is crucial for some activities, it does not act as a universal pharmacophore. For example, studies on the inhibition of thioredoxin reductase (TrxR) have shown that asparagusic acid analogues and their bioisosteres are inactive, suggesting the dithiolane ring itself is not the key interacting group for this particular enzyme. researchgate.net

Influence of Side Chain Length and Functionalization on Activity

The carboxylic acid side chain of 3-(1,2-Dithiolan-4-yl)propanoic acid is another critical determinant of its biological activity. The length, polarity, and functional groups of this side chain significantly influence how the molecule interacts with its biological targets.

Molecular docking studies have revealed that the position of the carboxylic acid group relative to the dithiolane ring affects binding affinity. nih.gov For instance, increasing the distance between the acid group and the dithiolane ring, as seen in α-lipoic acid, enhances binding to ACE2 compared to asparagusic acid. nih.govwikipedia.org This suggests that the spatial arrangement of the acidic function is crucial for optimal interaction with the enzyme's active site.

Functionalization of the carboxylic acid group can also dramatically alter activity. Conjugating the carboxylic acid with amino acids, as in the naturally occurring asparaptines, leads to derivatives with distinct biological profiles. For example, asparaptine A, a conjugate with arginine, is an inhibitor of angiotensin-converting enzyme (ACE). nih.gov Molecular modeling has shown that asparaptine B (a lysine (B10760008) conjugate) binds more effectively to ACE2 than asparaptine A (arginine conjugate) or asparaptine C (histidine conjugate). nih.govnih.gov

Conversely, replacing the carboxylic acid with other functional groups can have a negative impact on activity. For example, replacing the acid group with a dimethylamino group, as in nereistoxin, or an S-methyl group, as in charatoxin, leads to poor binding affinity for ACE2. nih.gov These findings underscore the importance of the acidic nature of the side chain for this particular interaction.

The table below summarizes the influence of side chain modifications on the binding affinity to ACE2, as determined by molecular docking studies.

| Compound Name | Side Chain Modification | Impact on ACE2 Binding Affinity |

| Thioctic acid (α-Lipoic acid) | Longer carboxylic acid side chain | Enhanced |

| Asparaptine B | Lysine conjugate | Higher than Asparaptine A and C |

| Asparaptine A | Arginine conjugate | Lower than Asparaptine B |

| Asparaptine C | Histidine conjugate | Lower than Asparaptine B |

| Nereistoxin | Dimethylamino group instead of carboxylic acid | Profound negative impact |

| Charatoxin | S-methyl group instead of carboxylic acid | Profound negative impact |

Stereochemical Effects on Molecular Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on biological activity by influencing how a molecule fits into the binding site of a protein. For 3-(1,2-Dithiolan-4-yl)propanoic acid, which is a chiral molecule, the stereochemistry at the C4 position of the dithiolane ring is a key consideration.

While detailed studies specifically on the stereochemical effects of asparagusic acid are not extensively documented in the provided search results, the principles of stereochemistry in drug design are well-established. The (R)- and (S)-enantiomers of a chiral molecule can exhibit different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other.

This principle is exemplified by the related compound, α-lipoic acid, where the (R)-(+)-enantiomer is an essential cofactor in the pyruvate (B1213749) dehydrogenase complex, crucial for aerobic metabolism. wikipedia.org This highlights the importance of stereochemistry for biological function in molecules with a 1,2-dithiolane ring.

The introduction of an amino group at the C4 position, creating 4-amino-1,2-dithiolane-4-carboxylic acid (Adt), which is an achiral residue, has been shown to reduce binding capacity to ACE2. nih.gov This suggests that the specific stereochemical and electronic environment at the C4 position is important for molecular recognition.

Design of Analogues with Enhanced Specificity or Potency

The insights gained from SAR studies of 3-(1,2-Dithiolan-4-yl)propanoic acid and its derivatives have paved the way for the rational design of new analogues with improved biological properties. By systematically modifying the dithiolane ring and the side chain, researchers aim to develop compounds with enhanced specificity for a particular target or increased potency.

One successful strategy has been the conjugation of the dithiolane moiety with other chemical entities. For example, the drug candidate CMX-2043, which is N-[(R)-1,2-dithiolane-3-pentanoyl]-l-glutamyl-l-alanine, has shown a high capacity to form stable complexes with ACE2, even superior to a reference inhibitor. nih.govnih.gov In this analogue, both the α-lipoic acid moiety and the l-Glu-l-Ala dipeptide motif contribute to the strong interaction with the enzyme. nih.gov

Another approach involves the synthesis of derivatives with modified side chains to improve interaction with specific targets. For instance, the observation that S-acetyl dihydroasparagusic acid binds more effectively to ACE2 than its non-acetylated counterpart suggests that strategic acylation could be a viable method for enhancing the activity of dithiol derivatives. nih.gov

The design of analogues is not limited to enhancing a known activity but also includes the exploration of new therapeutic applications. For example, platinum(II) complexes of asparagusic acid derivatives have been synthesized and investigated for their cytotoxic properties, indicating a potential application in cancer therapy. researchgate.net

The table below presents some examples of designed analogues and their intended effects based on SAR principles.

| Analogue | Design Principle | Intended Effect |

| CMX-2043 | Conjugation with a dipeptide | Enhanced binding to ACE2 |

| S-acetyl dihydroasparagusic acid | Acetylation of the reduced form | Improved binding to ACE2 |

| Platinum(II) complexes of asparagusic acid derivatives | Complexation with a metal | Cytotoxic activity |

| Asparaptine B | Conjugation with lysine | Tighter binding to ACE2 compared to other asparaptines |

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of flexible molecules like 3-(1,2-Dithiolan-4-yl)propanoic acid.

The conformational flexibility of the dithiolane ring and the pentanoic acid side chain is crucial for the molecule's biological activity. MD simulations can be employed to explore the accessible conformations of ALA in different environments, such as in a vacuum, in aqueous solution, or interacting with a lipid bilayer. These simulations can reveal the most stable conformations, the energy barriers between them, and the dynamics of conformational changes. While specific molecular dynamics studies detailing the conformational landscape of isolated 3-(1,2-Dithiolan-4-yl)propanoic acid are not extensively available in the reviewed literature, the methodology remains a valuable approach for such investigations. A typical MD simulation protocol for conformational analysis would involve:

System Setup: Building the initial 3D structure of the molecule and placing it in a simulation box, often with a chosen solvent like water.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes or unfavorable interactions.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to equilibrate the system.

Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to sample a wide range of conformations.

Analysis: Analyzing the trajectory of the simulation to identify dominant conformations, calculate structural properties like root-mean-square deviation (RMSD) and radius of gyration, and map the potential energy surface.

Such studies would provide valuable insights into the flexibility of the dithiolane ring, which can exist in various puckered conformations, and the rotational freedom of the carboxylic acid tail.

Quantum Chemical Calculations (e.g., HOMO-LUMO, Dipole Moments)

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations are fundamental in understanding the reactivity and antioxidant properties of 3-(1,2-Dithiolan-4-yl)propanoic acid.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Quantum-chemical computations have been used to investigate the structure-antioxidant parameter relationships of α-lipoic acid. tandfonline.com The energies of the HOMO and LUMO, along with other quantum chemical parameters, provide insights into its antioxidant mechanism. tandfonline.com For instance, analysis of the spin density and the highest occupied molecular orbital energy has shown that the SH groups in the reduced form (dihydrolipoic acid) exhibit the greatest electron-donating activities. tandfonline.com

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, indicating chemical reactivity and stability. |

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they bind to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions.

Several studies have employed molecular docking to investigate the interactions of 3-(1,2-Dithiolan-4-yl)propanoic acid with various biological targets. These studies provide insights into the potential mechanisms of action for its observed biological effects.

For example, molecular docking and molecular dynamics simulations were used to explore the interaction between alpha-lipoic acid and human manganese superoxide (B77818) dismutase (MnSOD), a key enzyme in the oxidative metabolic pathway. acs.org Another study investigated the interaction between alpha-lipoic acid and Glutathione (B108866) Peroxidase-1 (GPx-1). nih.gov More recently, molecular docking analysis was performed to understand how alpha-lipoic acid interacts with the Omicron variant of SARS-CoV-2, revealing a predominance of conventional hydrogen bonding. jst.go.jp

| Protein Target | Reported Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Human Manganese Superoxide Dismutase (MnSOD) | Data not specified in abstract | Docked within a binding region |

| Glutathione Peroxidase-1 (GPx-1) | Data not specified in abstract | 3D interactions studied |

| SARS-CoV-2 Omicron Spike Protein | -4.4 | Conventional hydrogen bonding |

These docking studies typically involve preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate and rank the different possible binding poses of the ligand. The results can reveal key amino acid residues involved in the interaction and the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In Silico Prediction of Biological Activities and Reactivity

In silico methods encompass a range of computational approaches used to predict the biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity (Tox) of chemical compounds. These predictions are valuable in the early stages of drug discovery to prioritize compounds for further experimental testing.

For 3-(1,2-Dithiolan-4-yl)propanoic acid, in silico studies have provided insights into its antioxidant properties and other potential biological activities. The antioxidant activity is directly related to its electronic structure, as calculated by quantum chemical methods. The ability to donate a hydrogen atom or an electron is a key feature of its antioxidant mechanism, and these properties can be predicted computationally. tandfonline.com

Furthermore, in silico target fishing methods, which use the structure of a small molecule to screen against a database of protein structures, have been used to identify potential protein targets for alpha-lipoic acid. One such study using the TarFisDock server identified several hypothetical targets, including leukotriene A4 hydrolase and voltage-gated potassium channels, suggesting that alpha-lipoic acid could act as a plausible weak inhibitor of these proteins. researchgate.net

ADME and toxicity predictions for alpha-lipoic acid have also been performed. One study revealed that it is predicted to have high gastrointestinal absorption. jst.go.jp However, the same study also flagged a Brenk alert due to the disulfide bond, which can indicate potential reactivity or metabolic liabilities. jst.go.jp The study also predicted acute oral toxicity and eye irritation. jst.go.jp

| Predicted Property | Prediction | Methodology |

|---|---|---|

| Biological Activity | Antioxidant | Quantum Chemical Calculations |

| Potential Protein Targets | Leukotriene A4 hydrolase, Voltage-gated potassium channel | Target Fishing Docking |

| Gastrointestinal Absorption | High | ADME Prediction Software |

| Toxicity Alert | Brenk alert (disulfide bond) | Toxicity Prediction Software |

These in silico predictions provide a valuable theoretical framework for understanding the multifaceted biological roles of 3-(1,2-Dithiolan-4-yl)propanoic acid and guide further experimental investigations.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic acids, including propanoic acid derivatives. nih.gov For compounds like 3-(1,2-Dithiolan-4-yl)propanoic acid, Reverse-Phase HPLC (RP-HPLC) is particularly suitable. This method separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. nih.gov

The separation of carboxylic acids can be optimized by adjusting the mobile phase composition and pH. nih.gov While gas chromatography is also a prominent technique for fatty acid analysis, HPLC is crucial for applications such as geometrical isomer separation and does not require the derivatization that is often necessary for GC analyses. nih.gov For certain applications, particularly with more hydrophilic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can offer better separation. nih.gov The detection of the 1,2-dithiolane (B1197483) disulfide bond can be specifically monitored by its weak absorbance at 330 nm on an HPLC system. nih.gov

Table 1: Overview of HPLC Techniques for Dithiolane Compound Analysis

| Parameter | Technique | Description | Application |

| Stationary Phase | RP-HPLC (e.g., C18) | Non-polar phase separates compounds based on hydrophobicity. | General separation and quantification of the compound and its metabolites. |

| Mobile Phase | Acetonitrile/Water | A common polar mobile phase for RP-HPLC; composition can be varied for optimal separation. nih.gov | Eluting the compound from the column. |

| Detection | UV Absorbance | The disulfide bond in the dithiolane ring exhibits a characteristic weak absorbance around 330 nm. nih.gov | Specific detection and confirmation of dithiolane-containing molecules. |

| Derivatization | Not required for HPLC | Unlike GC, HPLC can directly analyze free fatty acids and their derivatives. nih.gov | Simplifies sample preparation. |

Electrochemical Methods for Redox Potential Determination

The 1,2-dithiolane ring is a redox-active moiety, making electrochemical methods highly suitable for characterizing the compound's redox potential. researchgate.net Techniques such as cyclic voltammetry and differential pulse voltammetry are employed to study the oxidation and reduction processes of this functional group. mdpi.com These methods can determine the midpoint redox potential (E'), which provides insight into the compound's behavior as a reducing or oxidizing agent. nih.gov

A typical experimental setup involves a three-electrode system, consisting of a working electrode (e.g., glassy carbon), a reference electrode, and a counter electrode, immersed in a solution containing the analyte. mdpi.com By applying a potential and measuring the resulting current, researchers can elucidate the electrochemical properties of the dithiolane ring. The redox potential is influenced by factors such as pH and temperature, with the potential becoming less negative as the concentration of the reductant form increases. nih.gov

Table 2: Principles of Electrochemical Methods for Redox Analysis

| Technique | Principle | Information Gained |

| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions while current is measured. mdpi.com | Provides information on redox potentials and the reversibility of electron transfer reactions. |

| Differential Pulse Voltammetry (DPV) | Pulses of a specific amplitude are superimposed on a linear potential ramp, and current is sampled before and after each pulse. mdpi.com | Offers higher sensitivity and better resolution of redox peaks compared to CV. |

Enzyme-Linked Immunosorbent Assays (ELISA) for Biomarker Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for detecting and quantifying substances, including small molecules, in biological samples. nih.govnih.gov For a small molecule like 3-(1,2-Dithiolan-4-yl)propanoic acid, which acts as a hapten, an ELISA would typically be developed in a competitive format. nih.gov

The development process involves chemically synthesizing the hapten and conjugating it to a larger carrier protein, such as bovine serum albumin (BSA), to make it immunogenic. nih.gov This conjugate is then used to immunize an animal to produce antibodies specific to the hapten. nih.gov In a competitive ELISA, the sample containing the free hapten competes with a labeled hapten for binding to a limited number of antibody-binding sites. nih.gov The resulting signal is inversely proportional to the concentration of the target molecule in the sample. While ELISAs are powerful tools, specific kits for 3-(1,2-Dithiolan-4-yl)propanoic acid are not widely reported, and a custom assay would likely need to be developed for its specific detection. nih.govnih.gov

Advanced Mass Spectrometry Techniques for Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the comprehensive profiling and identification of metabolites. nih.gov Modern techniques, particularly when coupled with liquid chromatography (LC-MS), offer high sensitivity and resolution for analyzing complex biological matrices. nih.govekb.eg

Untargeted metabolomics workflows are used to screen for all detectable metabolites in a sample. nih.govnih.gov High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites. ekb.egyoutube.com

To confirm the identity of metabolites, tandem mass spectrometry (MS/MS) is employed. nih.gov In this process, a specific metabolite ion (precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) create a unique spectral fingerprint that aids in structural elucidation. youtube.com Data analysis often involves multivariate statistical approaches to identify significant changes in metabolite levels between different sample groups. nih.gov Furthermore, stable isotope tracing can be used to track the metabolic fate of the parent compound and confidently identify its downstream metabolites. nih.gov

Table 3: Advanced Mass Spectrometry in Metabolite Analysis

| Technique | Abbreviation | Principle | Application in Metabolomics |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separates compounds chromatographically before they are ionized and detected by the mass spectrometer. ekb.eg | Analysis of complex mixtures, providing retention time and mass-to-charge ratio for each compound. nih.gov |

| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass measurements (typically <5 ppm error), allowing for the determination of elemental formulas. ekb.eg | Differentiating between compounds with very similar masses; increasing confidence in metabolite identification. |

| Tandem Mass Spectrometry | MS/MS | Involves multiple stages of mass analysis, typically for fragmenting a precursor ion to gain structural information. nih.gov | Structural elucidation of unknown metabolites by analyzing fragmentation patterns. |

| Untargeted Metabolomics | - | A global approach to measure as many metabolites as possible in a sample to find differences between experimental groups. nih.gov | Biomarker discovery and comprehensive metabolic profiling. |

Emerging Research Areas and Future Directions

Development of Novel Peptidomimetics and Bioactive Peptides with Dithiolane Systems

The integration of dithiolane systems, such as the one found in 3-(1,2-dithiolan-4-yl)propanoic acid, into peptide structures is a burgeoning field aimed at creating novel peptidomimetics and bioactive peptides. longdom.org Peptidomimetics are molecules designed to mimic natural peptides but often possess enhanced stability, bioavailability, and receptor-specific affinity. longdom.org The incorporation of the dithiolane moiety can confer unique structural constraints and functionalities.

Research has demonstrated the synthesis of N-terminus 1,2-dithiolane (B1197483) modified self-assembling peptides. nih.govelsevierpure.com This is achieved through solid-phase peptide synthesis, where a dithiolane precursor molecule, such as 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, is coupled to the peptide chain. nih.govnih.gov This precursor is then converted to the active 1,2-dithiolane ring on the resin. nih.gov Such modifications can influence the peptide's secondary structure and its ability to form larger, functional assemblies. For instance, a 1,2-dithiolane modified peptide derived from the core of the Aβ peptide associated with Alzheimer's disease was shown to self-assemble into cross-β amyloid fibers. nih.govelsevierpure.com These dithiolane-modified peptides serve as model systems to explore dynamic covalent chemistry on the surface of supramolecular structures, potentially leading to new functional biomaterials. nih.gov

The development of these systems opens pathways for creating peptides with tunable biological activities and improved therapeutic profiles. nih.govnih.gov The dithiolane ring can act as a redox-sensitive switch or an anchor for further chemical modifications, expanding the functional repertoire of bioactive peptides.

| Research Area | Key Findings | Potential Applications |

| Dithiolane-Modified Peptides | N-terminal modification with a 1,2-dithiolane moiety induces self-assembly into cross-β amyloid fibers. nih.govelsevierpure.com | Development of model systems for post-assembly modification strategies. elsevierpure.comnih.gov |

| Peptidomimetic Design | Dithiolane rings can introduce structural constraints and redox sensitivity into peptide backbones. longdom.org | Creation of peptides with enhanced metabolic stability and receptor selectivity. longdom.org |

| Dynamic Covalent Chemistry | The dithiolane group enables dynamic disulfide exchange on the surface of peptide nanofibers. nih.gov | Engineering of new functional biomaterials with tunable properties. nih.gov |

Exploration in Biomaterials and Self-Assembling Systems

The dithiolane ring is a key functional group in the design of advanced biomaterials and self-assembling systems due to its dynamic and responsive nature. nih.gov The ability of the disulfide bond to undergo reversible cleavage allows for the creation of materials that can adapt to their environment, particularly in response to redox stimuli.

A significant area of exploration involves the use of ABA triblock copolymers featuring terminal polycarbonate blocks with pendant 1,2-dithiolane groups. acs.org In aqueous solutions, these polymers self-assemble into structures like bridged flower micelles. acs.org The addition of a thiol initiator can trigger a reversible ring-opening polymerization of the dithiolane rings within the micellar cores, leading to the cross-linking and formation of a hydrogel network. acs.org

The properties of these hydrogels are highly dependent on the specific structure of the dithiolane monomer used. acs.org For example, hydrogels derived from methyl asparagusic acid (a close analog of 3-(1,2-dithiolan-4-yl)propanoic acid) are dynamic, adaptable, and self-healing. In contrast, those derived from lipoic acid tend to be more rigid and brittle. acs.org This tunability allows for the creation of materials tailored for specific applications, from soft tissue engineering scaffolds to more robust structural components. acs.orgresearchgate.net The modification of self-assembling peptides with 1,2-dithiolane moieties is another strategy to create well-defined nanostructures like amyloid fibers, which have potential uses in biomedicine. nih.govelsevierpure.com

| Dithiolane Derivative | Polymer System | Resulting Biomaterial | Key Properties |

| Methyl Asparagusic Acid | ABA Triblock Copolymer | Hydrogel | Dynamic, Adaptable, Self-healing acs.org |

| Lipoic Acid | ABA Triblock Copolymer | Hydrogel | Rigid, Resilient, Brittle acs.org |

| Dithiolane-Modified Aβ Peptide | Self-Assembling Peptide | Amyloid Fibers | Cross-β sheet structure nih.govelsevierpure.com |

Application as Redox-Responsive Chemical Probes

The inherent redox activity of the 1,2-dithiolane ring makes it an excellent candidate for the design of chemical probes that can detect and report on the redox status of biological systems. nih.gov Cellular environments maintain a delicate balance of reducing and oxidizing species, and disruptions to this redox homeostasis are linked to numerous diseases. nih.gov

Probes incorporating the dithiolane moiety can be designed to produce a detectable signal, such as fluorescence, upon interaction with specific redox molecules like glutathione (B108866) (GSH), which is abundant inside cells. The core mechanism involves the cleavage of the disulfide bond in the dithiolane ring by a reducing agent. This cleavage event can be engineered to trigger a conformational change or an electronic cascade in an attached fluorophore, leading to a change in its emission. nih.govnih.gov

The development of such probes allows for real-time imaging of redox dynamics within living cells using techniques like confocal fluorescence microscopy. nih.gov While much of the work has focused on general principles, the specific structure of 3-(1,2-dithiolan-4-yl)propanoic acid offers a scaffold that can be readily functionalized with various reporting molecules to create a new generation of sensitive and selective redox probes. Future research will likely focus on improving properties like photostability, response time, and absorption in the near-infrared region for deeper tissue imaging. nih.gov

| Probe Design Strategy | Mechanism of Action | Target Analyte | Potential Output |

| Fluorophore-Dithiolane Conjugate | Reductive cleavage of disulfide bond by thiols. | Glutathione (GSH), other cellular thiols. | Turn-on/Turn-off fluorescence, Ratiometric shift. nih.gov |

| Dextran-Thiol Derivative Carrier | Disulfide linkage cleavage under reducing conditions. | Glutathione (GSH). | Release of encapsulated hydrophobic molecules (e.g., Nile red, paclitaxel). nih.gov |

Design of Targeted Molecular Tools for Specific Redox Enzymes